PRIEURIANIN FROM GUAREA TRICHILIOIDES

Description

Botanical Origin and Distribution of Guarea trichilioides

Guarea trichilioides L. is a large tree species belonging to the Meliaceae family. mdpi.comresearchgate.net It is native to Central and South America, with its distribution spanning across countries such as Brazil, Bolivia, Peru, Ecuador, Colombia, Venezuela, the Guyanas, Panama, and Costa Rica. nih.govresearchgate.net This species is typically found in lowland forests. nih.gov In Brazil, Guarea trichilioides is known by the common name "Guaré" and is a notable source of sandalwood oil. ird.fr The tree can reach heights of 20 to 45 meters, with a trunk diameter that can exceed one meter, often featuring buttresses at the base. researchgate.net

The Meliaceae family, often referred to as the mahogany family, is renowned for being a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids. researchgate.netnih.gov This family comprises over 50 genera and more than 579 species, predominantly found in tropical and subtropical regions. researchgate.net Limonoids are highly oxygenated and modified triterpenoids that are characteristic secondary metabolites of the Meliaceae family. scispace.com The structural complexity and wide range of biological activities of these compounds have made the Meliaceae family a focal point for phytochemical research. researchgate.netnih.gov The genus Guarea is one of the largest within the American Meliaceae, contributing significantly to the chemical diversity of this family with numerous isolated compounds, including a variety of limonoids. researchgate.netnih.gov

While this article centers on prieurianin (B1261819) from Guarea trichilioides, it is noteworthy that this compound and its analogues are not exclusive to this species. Prieurianin was first isolated from the timber of Trichilia prieuriana A. Juss., another member of the Meliaceae family found in tropical Africa. acs.orgresearchgate.net In fact, the compound derives its name from this plant. Other limonoids have also been isolated from Trichilia prieuriana alongside prieurianin. researchgate.net

Another significant source of prieurianin-type limonoids is Aphanamixis polystachya (Wall.) R. Parker. acs.orgscilit.comnih.gov This plant is a notable source for obtaining larger quantities of prieurianin. acs.org Research on Aphanamixis polystachya has led to the isolation of several new prieurianin-type limonoids, highlighting the chemical diversity within this subclass of compounds. ird.frresearchgate.net The presence of prieurianin and related limonoids across different genera within the Meliaceae family underscores the chemotaxonomic significance of these compounds.

Extraction and Purification Techniques for Prieurianin

The isolation of prieurianin from Guarea trichilioides involves a multi-step process of extraction and purification, leveraging the compound's physicochemical properties.

Traditional methods for isolating prieurianin from plant material typically begin with solvent extraction. A common approach involves the maceration of the dried and powdered plant material, such as the root bark of Guarea trichilioides, with an organic solvent. mdpi.com Methanol or ethanol (B145695) are frequently used for the initial extraction. mdpi.com Following maceration, the resulting extract is often concentrated and then subjected to a liquid-liquid partitioning process. mdpi.com This involves diluting the initial alcohol extract with water and then sequentially partitioning it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to separate compounds based on their solubility. mdpi.com

In a specific instance of isolating prieurianin from Guarea guidona (a synonym for Guarea trichilioides), a chloroform extract of the root bark was utilized. ird.fr This extract was then subjected to further chromatographic purification to yield the pure compound. ird.fr

Chromatographic techniques are indispensable for the purification of prieurianin from the crude extracts.

Column Chromatography: This is a fundamental technique used for the large-scale separation of compounds. mdpi.com The crude extract or its fractions are passed through a column packed with a stationary phase, such as silica (B1680970) gel or RP-18 silica gel. mdpi.com A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column at different rates, leading to their separation. Sephadex LH-20, a size-exclusion chromatography medium, is also employed to separate molecules based on their size. mdpi.com

Thin Layer Chromatography (TLC): TLC is a versatile technique used for both monitoring the progress of a separation and for small-scale preparative purification. For the isolation of this compound, preparative TLC has been effectively used. ird.fr In one study, a solvent system of benzene-ethyl acetate (B1210297) (3:2) was found to be effective for the TLC analysis on silica gel F-254 plates, where prieurianin exhibited a specific retention factor (Rf) of 0.55. ird.fr This technique allows for the physical separation of the compound band from the plate for subsequent elution and recovery.

Analytical Methodologies for Structural Elucidation of Prieurianin

Once purified, the precise chemical structure of prieurianin is determined using a combination of spectroscopic and spectrometric techniques.

The structural elucidation of natural products like prieurianin relies on a suite of analytical methods that provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

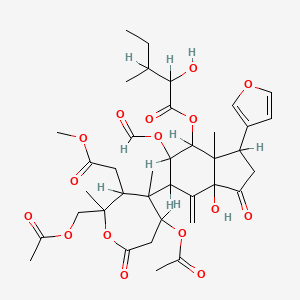

For prieurianin isolated from Guarea guidona (G. trichilioides), 250 MHz NMR measurements were principally used to characterize its structure. ird.fr A high-resolution mass spectrum of prieurianin indicated a molecular formula of C₃₈H₅₀O₁₆, with a molecular ion peak (M⁺) at m/e 762. ird.fr The mass spectrum also showed characteristic fragmentation ions at m/e 702.2891 and 656.2778, corresponding to the sequential loss of acetic acid and formic acid, respectively. ird.fr A base peak at m/e 121.0289 was also observed. ird.fr These data, in conjunction with detailed analysis of the ¹H NMR spectrum, were crucial in confirming the identity of the isolated compound as prieurianin. ird.fr

Properties

CAS No. |

57672-91-0 |

|---|---|

Molecular Formula |

C38H50O16 |

Molecular Weight |

762.8 g/mol |

IUPAC Name |

[6-[5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C38H50O16/c1-10-19(2)31(45)34(46)53-33-32(51-18-39)30(20(3)38(47)26(42)13-24(37(33,38)8)23-11-12-49-16-23)36(7)25(14-28(43)48-9)35(6,17-50-21(4)40)54-29(44)15-27(36)52-22(5)41/h11-12,16,18-19,24-25,27,30-33,45,47H,3,10,13-15,17H2,1-2,4-9H3 |

InChI Key |

LRLMYQFHTXHFRH-RUPODZMKSA-N |

SMILES |

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O[C@H]1[C@@H]([C@H](C(=C)[C@@]2([C@@]1([C@H](CC2=O)C3=COC=C3)C)O)[C@@]4([C@H](CC(=O)O[C@]([C@@H]4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Canonical SMILES |

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Endosidin1; Endosidin-1; Endosidin 1 |

Origin of Product |

United States |

Botanical Source and Isolation Methodologies

Analytical Methodologies for Structural Elucidation of Prieurianin (B1261819)

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool in the structural analysis of prieurianin. rsc.org Initial ¹H NMR studies at ambient temperatures (around 33°C) revealed broad and poorly resolved peaks, a phenomenon attributed to the presence of multiple conformational isomers in solution at equilibrium. rsc.org

To overcome this challenge, variable-temperature NMR analysis was employed. The spectra sharpen significantly at elevated temperatures; for instance, a well-defined and interpretable ¹H NMR spectrum was obtained at 67°C in [²H₆]-acetone. rsc.org Similarly, the ¹³C NMR spectrum was recorded at 50°C to resolve peaks that were either broad or absent at lower temperatures. rsc.org Through techniques such as proton-noise and continuous-wave decoupling, the multiplicities of all 38 carbon atoms in the prieurianin molecule were clarified. rsc.org

Key signals in the ¹³C NMR spectrum provided crucial information about the functional groups present in the molecule. rsc.org

| Functional Group/Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Ketone | 206.3 |

| Esters or Lactones | 177.5 |

| Esters or Lactones | 174.7 |

| Esters or Lactones | 170.4 |

| Esters or Lactones | 170.3 |

| Esters or Lactones | 168.8 |

| Formate (C-1') | 161.8 |

| Ethylenic (C-8) | 139.3 |

| Ethylenic (C-30) | 125.7 |

These NMR data, in conjunction with 2D NMR experiments, have been instrumental in piecing together the complex carbon skeleton and the arrangement of the numerous oxygen-containing functional groups. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) has been vital for determining the elemental composition and molecular weight of prieurianin. High-resolution mass spectrometry (HRMS) established the molecular formula as C₃₈H₅₀O₁₆, corresponding to a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 762. ird.frrsc.org

The mass spectrum of prieurianin exhibits a distinct fragmentation pattern characterized by the sequential loss of small, stable molecules. ird.fr This fragmentation provides corroborating evidence for the presence of specific functional groups. For instance, notable fragmentation ions are observed that correspond to the successive elimination of one molecule of acetic acid and one molecule of formic acid from the parent ion. ird.fr

| Ion | Measured m/z | Formula | Description |

|---|---|---|---|

| [M]⁺ | 762 | C₃₈H₅₀O₁₆ | Molecular Ion |

| [M - Acetic Acid]⁺ | 702.2891 | C₃₆H₄₆O₁₄ | Loss of one mole of acetic acid |

| [M - Acetic Acid - Formic Acid]⁺ | 656.2778 | C₃₄H₄₄O₁₂ | Successive loss of acetic and formic acids |

| Base Peak | 121.0289 | C₇H₅O₂ | Most abundant fragment ion |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides unambiguous proof of its three-dimensional structure and absolute stereochemistry. nih.govresearchgate.net Due to difficulties in obtaining suitable crystals of prieurianin itself, a derivative was synthesized for crystallographic analysis. rsc.org

A three-dimensional X-ray analysis was successfully performed on the crystal structure of prieurianin 2'-p-bromobenzenesulphonate. rsc.org The introduction of the bromine atom (a heavy atom) facilitates the determination of the absolute configuration through the anomalous dispersion effect. researchgate.net This analysis unequivocally confirmed the proposed structure of prieurianin and resolved any remaining stereochemical ambiguities, particularly at the chiral centers C-1, C-4, and C-14. rsc.org

Chiroptical Methods (e.g., Electronic Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its stereochemistry. nih.gov The circular dichroism (CD) spectrum of prieurianin was measured in methanol. rsc.org

The spectrum showed a distinct signal at 306 nm with a negative Cotton effect (Δε = -1.4). rsc.org This absorption is attributed to the n→π* electronic transition of the ketone carbonyl group within the chiral molecular environment, providing further insight into the molecule's spatial arrangement. rsc.org

Biosynthetic Pathways and Chemical Synthesis Approaches

Proposed Biosynthesis of Limonoids in Meliaceae

Limonoids are a large and diverse group of secondary metabolites, classified as tetranortriterpenoids due to the loss of four carbon atoms from a C30 triterpenoid (B12794562) precursor. beilstein-journals.org The biosynthetic journey from a simple triterpene to a highly oxidized and rearranged limonoid is a multi-step process involving significant skeletal modifications.

Derivation from Protolimonoids via Scaffold Rearrangement

The biosynthesis of limonoids is believed to commence with the cyclization of 2,3-oxidosqualene (B107256) to a tetracyclic triterpene scaffold, such as tirucalla-7,24-dien-3β-ol. beilstein-journals.orgbeilstein-journals.org This initial precursor then undergoes a series of oxidative modifications to form intermediates known as protolimonoids. beilstein-journals.org A key transformation in the evolution from the initial triterpene scaffold to the limonoid core is a "Wagner-Meerwein" type rearrangement. This process is proposed to be initiated by the epoxidation of the Δ⁷ double bond, which subsequently opens. This opening induces a cascade of methyl group migrations, notably the shift of the C-14 methyl group to C-8, leading to the characteristic limonoid skeleton. chemrxiv.org

Further modifications, including the loss of four carbon atoms from the side chain and the formation of a furan (B31954) ring at C-17, convert the protolimonoid into the basic limonoid structure. researchgate.net This entire sequence of scaffold rearrangements establishes the foundational framework upon which further diversity is generated.

Enzymatic Modifications and Ring Cleavage Reactions

Following the initial scaffold construction, a plethora of enzymatic modifications contribute to the vast structural diversity of limonoids. These reactions are primarily oxidative and are catalyzed by enzymes such as cytochrome P450 monooxygenases. beilstein-journals.org These modifications can include hydroxylations, epoxidations, and dehydrogenations at various positions on the limonoid core.

A significant diversification strategy in limonoid biosynthesis is the cleavage of one or more of the carbocyclic rings (A, B, C, or D), leading to the formation of seco-limonoids. beilstein-journals.org For instance, C-seco limonoids are generated through the oxidative opening of the C-ring. nih.gov Similarly, B-ring cleavage results in B-seco limonoids, a class to which prieurianin (B1261819) belongs. wikipedia.org These ring-cleavage reactions dramatically alter the topography of the molecule, often creating new opportunities for further cyclizations and functionalization.

Theoretical Biogenesis of Prieurianin

Prieurianin is distinguished by its highly rearranged structure, classified as an A,B-seco-type degraded limonoid. scripps.edu Its biogenesis is hypothesized to involve a series of dramatic bond-cleavage and bond-forming events starting from a more conventional limonoid precursor.

A,B-seco-Type Degraded Limonoid Formation via C-3/C-4 and C-7/C-8 Bond Cleavage

The formation of the prieurianin scaffold is postulated to proceed through the oxidative cleavage of two key carbon-carbon bonds in a precursor molecule: the C-3/C-4 bond in the A-ring and the C-7/C-8 bond that connects the A and B rings to the C-ring. scripps.edu This double-seco event effectively opens up the A and B rings, transforming the rigid fused-ring system into a more flexible structure bearing highly reactive ester appendages. rsc.org This profound structural alteration is a hallmark of the degraded limonoid class.

Rearranged Oxo-Ring Formation by Recyclization

Following the cleavage of the A and B rings, the resulting flexible intermediate is believed to undergo a recyclization event to form a new, rearranged oxo-ring. scripps.edu This intramolecular reaction is driven by the spatial proximity of the newly formed functional groups, leading to the complex and caged architecture characteristic of prieurianin and its analogues. rsc.org This recyclization step is crucial for defining the unique three-dimensional structure of the molecule.

Synthetic Strategies for Prieurianin and its Analogs

The structural complexity of B-seco limonoids like prieurianin, characterized by a compact, highly oxygenated framework and a stereochemically dense core, presents a significant hurdle for total synthesis. beilstein-journals.org The construction of the crowded C9–C10 bond that bridges the two major domains of the molecule is a primary synthetic obstacle. wikipedia.org

Research into the synthesis of the prieurianin scaffold has largely focused on developing methods to forge this key C-C bond. One of the most promising approaches investigated is the Ireland-Claisen rearrangement. beilstein-journals.orgwikipedia.org This powerful rsc.orgrsc.org-sigmatropic rearrangement allows for the stereoselective formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of the B-seco limonoid core, the strategy involves coupling a fragment representing the A-ring with a fragment representing the C/D-ring system via an ester linkage. The subsequent Ireland-Claisen rearrangement of this allyl ester precursor is designed to construct the challenging C9-C10 bond. beilstein-journals.org

Model studies have demonstrated the feasibility of this approach, successfully yielding the B-seco limonoid scaffold. beilstein-journals.org However, the application of this strategy to more complex and sterically demanding substrates that more closely resemble the natural product has encountered difficulties, indicating that factors such as protecting groups and substitution patterns on the rings significantly impact the success of the rearrangement. beilstein-journals.orgbeilstein-journals.org

Biomimetic approaches are also being explored, inspired by the proposed biosynthetic pathways. For instance, chemical conversions have been used to verify the potential of reactions like the Dieckmann condensation as a key step in forming new C-C bonds in prieurianin-type backbones under laboratory conditions. rsc.org These bio-inspired strategies provide valuable insights for both understanding the natural formation of these molecules and designing efficient synthetic routes. nih.gov

| Synthetic Strategy | Key Reaction | Target Bond/Feature | Status/Challenges |

| Fragment Coupling | Ireland-Claisen Rearrangement | C9–C10 bond | Successful in model systems; challenges with complex substrates. beilstein-journals.orgbeilstein-journals.org |

| Biomimetic Conversion | Dieckmann Reaction | C-3/C-6 bond formation | Verified potential for forming key bonds in analog backbones. rsc.org |

Total Synthesis Approaches to Complex Limonoids

The total synthesis of limonoids, a class of highly oxygenated and structurally complex tetranortriterpenoids, represents a significant hurdle in modern organic chemistry. blogspot.comnih.gov These natural products, including the prieurianin class, possess intricate polycyclic frameworks and a high degree of oxidation, which makes their de novo synthesis a formidable task. nih.gov Consequently, relatively few research groups have undertaken the challenge of synthesizing these complex molecules. blogspot.com

Synthetic endeavors in this field are not merely for the sake of creating the molecule; they serve as a platform for the development and validation of new synthetic methodologies and strategies. nih.govresearchgate.net The challenges inherent in limonoid synthesis, such as the construction of multiple stereocenters, fused ring systems, and various oxygen-containing functional groups, push the boundaries of current synthetic capabilities. blogspot.comnih.gov

Key strategies employed in the total synthesis of complex limonoids often involve:

Convergent Approaches: Building complex molecular fragments separately before combining them in the later stages of the synthesis. This is exemplified in the synthesis of limonoid alkaloids like (–)-xylogranatopyridine B, where a central pyridine (B92270) ring was assembled through a late-stage fragment coupling. researchgate.net

Ring-Forming Reactions: The use of powerful cyclization reactions is crucial for assembling the polycyclic core. For instance, the Diels-Alder reaction has been utilized to construct the AB ring system, followed by intramolecular aldol (B89426) reactions to form the C ring in certain synthetic routes. rsc.org

Strategic Functionalization: Clever manipulation of functional groups is required to install the numerous hydroxyl groups, lactones, and epoxides found in limonoids with the correct stereochemistry. rsc.org

Despite notable successes, such as the landmark total synthesis of azadirachtin, concise and efficient routes to many complex limonoids remain an unmet challenge. researchgate.netrsc.org The development of novel synthetic strategies is essential for accessing these molecules and their analogs for further biological investigation. nih.govnih.gov

Table 1: Selected Strategies in Complex Limonoid Synthesis

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Late-Stage Pyridine Synthesis | Construction of a central pyridine ring near the end of the synthesis by coupling advanced fragments. | Total synthesis of (–)-xylogranatopyridine B. | nih.gov |

| Diels-Alder Cycloaddition | Formation of a key hydrindanone derivative to serve as a precursor for the core structure. | Preparation of the tricyclic core of phragmalin-type limonoids. | blogspot.com |

| Intramolecular Alkylation/Michael Addition | Key bond-forming reactions to create caged, polycyclic frameworks from functionalized precursors. | Synthesis of the octahydro-1H-2,4-methanoindene core of phragmalin-type limonoids. | blogspot.comnih.gov |

Semi-Synthesis of Degraded Limonoid Scaffolds

Prieurianin is classified as an A,B-seco-type degraded limonoid, meaning its core structure has undergone cleavage of the A and B rings. mdpi.com Degraded limonoids are smaller, often less complex fragments derived from the oxidative cleavage of the parent tetranortriterpenoid nucleus. rsc.orgresearchgate.net These naturally occurring fragments are generally easier to access and isolate in significant quantities than their more complex parent compounds. mdpi.comresearchgate.net

This accessibility makes degraded limonoids valuable starting materials, or scaffolds, for the semi-synthesis of novel derivatives and other natural products. mdpi.comresearchgate.netresearchgate.net The core structure of a degraded limonoid, such as the δ-lactone with a 3-furyl substituent common to many, provides a foundational motif for chemical modification. mdpi.com Researchers can leverage these scaffolds to:

Design Bioactive Molecules: By using the degraded limonoid core, chemists can synthesize analogs with simplified structures that are easier to produce on a larger scale. mdpi.comnih.gov This approach was used to create new antibacterial agents based on a degraded limonoid skeleton to combat Staphylococcus aureus. mdpi.comnih.gov

Synthesize More Complex Congeners: Degraded limonoids can serve as strategic platforms for the synthesis of structurally more intricate limonoids. For example, the chemical feasibility of a biosynthetic proposal was demonstrated through the synthesis of andirolide N from a degraded limonoid precursor, 8-hydroxycarapin. researchgate.net

Explore Structure-Activity Relationships (SAR): Semi-synthesis allows for the systematic modification of the degraded limonoid structure. The resulting library of compounds can be screened for biological activity, providing insights into which parts of the molecule are essential for its effects.

The use of degraded limonoids in semi-synthesis offers a practical bridge between the vast structural diversity found in nature and the need for synthetically tractable molecules for drug discovery and other applications. researchgate.netmdpi.com

Biomimetic Conversion and Oxygen-Bridge Formation in Prieurianin-Type Limonoids

Prieurianin-type limonoids are characterized by highly oxidized and seco A and B rings. rsc.orgrsc.org The reactive ester groups resulting from this ring-opening can undergo further rearrangements to form a diverse array of structures, often involving the creation of new oxygen-bridges or carbon-carbon bonds. rsc.orgrsc.orgresearchgate.net This natural structural diversification has inspired biomimetic approaches to synthesize and structurally elucidate these complex molecules.

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways that occur in nature. In the context of prieurianin-type limonoids, a key transformation is the formation of oxygen-bridged caged skeletons. rsc.orgrsc.org Research has shown that the opening of the lactone A ring and the presence of a hydroxyl group at the C-1 position are closely linked to this structural diversity. rsc.org

A significant breakthrough in understanding these transformations came from a study on limonoids from Aphanamixis species. Researchers established a reliable method based on biomimetic alkaline hydrolysis to create new oxygen-bridges via the C-1 hydroxyl group. rsc.orgrsc.org This chemical conversion not only supported proposed biosynthetic pathways but also provided a practical tool to solve structural elucidation problems for prieurianin-type limonoids that exhibit complex or missing NMR signals. rsc.org

Table 2: Biomimetic Conversion of Prieurianin

| Starting Material | Reaction Condition | Key Transformation | Outcome | Reference |

|---|

This biomimetic approach confirmed that the spatially close and highly reactive appendages of the opened A and B rings are prone to cyclization, leading to the diverse caged skeletons observed in this class of limonoids. rsc.orgresearchgate.net These findings provide valuable insights into the chemical reactivity and biosynthetic logic of prieurianin-type limonoids. rsc.org

Biological Activities and Cellular Mechanisms of Prieurianin

Modulation of Cellular Processes

Prieurianin (B1261819) exerts its influence on the cell primarily by targeting and stabilizing the actin cytoskeleton. This fundamental action leads to a series of downstream effects on dynamic cellular activities. Its ability to modulate the actin network without directly acting on actin polymerization in vitro suggests a unique mechanism involving the cell's native machinery. nih.gov

Actin Cytoskeleton Stabilization in Plant and Mammalian Cells

Prieurianin has been demonstrated to be an effective actin-stabilizing agent in both plant (Arabidopsis thaliana) and mammalian cells, indicating that its molecular target is highly conserved across different kingdoms of life. nih.gov This broad activity makes it a powerful tool for comparative studies of cytoskeletal dynamics. The stabilization effect is not achieved through direct binding and polymerization of actin monomers but rather through a more nuanced interaction with the cellular environment surrounding the actin filaments. nih.gov

| Parameter | Observed Effect | Consequence |

|---|---|---|

| Filament Flexibility | Decreased | Increased rigidity of actin filaments |

| Filament Severing | Reduced | Longer, more stable filaments |

| Filament Depolymerization | Reduced | Stabilization of the actin cytoskeleton |

A key finding in the study of prieurianin is its lack of activity on actin dynamics in in vitro settings, where only purified actin is present. nih.gov This suggests that prieurianin does not directly bind to actin monomers or filaments to induce stabilization. Instead, it is proposed that its mechanism of action requires the presence of actin-associated proteins (AAPs). nih.gov These proteins regulate the constant remodeling of the actin cytoskeleton. Prieurianin may interfere with the function of one or more of these AAPs, altering their ability to sever, depolymerize, or otherwise modulate actin filaments, leading to the observed stabilization. nih.gov

Impact on Vesicle Trafficking and Endosome Dynamics

The stabilization of the actin cytoskeleton by prieurianin has significant consequences for intracellular transport systems. The actin network serves as a scaffold and roadway for the movement of vesicles and organelles. By altering the dynamic nature of this network, prieurianin impacts vesicle trafficking. nih.gov It was independently identified as a vesicle trafficking inhibitor and named endosidin 1. nih.gov The stabilization of actin filaments is proposed to be the primary event that subsequently leads to disruptions in endosome dynamics and the broader process of vesicle movement within the cell. nih.gov

Preclinical Efficacy in Non-Human Biological Systems

The biological activity of prieurianin has been observed in multiple non-human systems, highlighting its potential as a research tool with broad applications. Its efficacy in stabilizing the actin cytoskeleton is not limited to plants but extends to mammalian cells as well. nih.gov This cross-kingdom activity underscores the highly conserved nature of its cellular target. The ability to modulate fundamental processes such as cytoskeletal stability, vesicle trafficking, and circadian rhythms in these systems provides a basis for its use in preclinical investigations to understand the cellular basis of various conditions where these processes are dysregulated. nih.govnews-medical.net

| Biological System | Observed Activity | Reference |

|---|---|---|

| Arabidopsis thaliana (Plant) | Actin cytoskeleton stabilization, vesicle trafficking inhibition, circadian period shortening | nih.gov |

| Mammalian Cells | Microfilament stabilization | nih.gov |

Insecticidal Activity

Prieurianin exhibits significant insecticidal properties, primarily through its action as a molting hormone antagonist and an antifeedant.

Antagonism of Molting Steroid Hormone 20-Hydroxyecdysone (B1671079) Activity in Drosophila cells

Prieurianin acts as an antagonist to 20-hydroxyecdysone, a critical steroid hormone that regulates molting and metamorphosis in insects. In Drosophila melanogaster BII cells, prieurianin has been shown to counteract the action of 20-hydroxyecdysone. This antagonism disrupts the normal developmental processes in insects, leading to mortality or developmental abnormalities. The effective dose (ED50) for this antagonistic activity has been reported to be 10 µM, highlighting its potency in disrupting insect endocrine functions.

Antifeedant Effects (e.g., Helicoverpa armigera)

A notable aspect of prieurianin's insecticidal activity is its potent antifeedant effect, which has been particularly studied in the cotton bollworm, Helicoverpa armigera. Prieurianin deters feeding in the larvae of this major agricultural pest. Research has demonstrated that prieurianin and its epoxy derivative significantly reduce the feeding of H. armigera larvae without inducing immediate cytotoxic effects. This antifeedant action is a crucial mechanism for plant defense and presents a promising avenue for the development of botanical insecticides.

**Table 1: Antifeedant Activity of Prieurianin against *Helicoverpa armigera***

| Compound | Concentration | Antifeedant Activity (%) |

|---|---|---|

| Prieurianin | Various | Significant reduction in feeding |

Antimicrobial Properties

Prieurianin and its analogs have been reported to possess antimicrobial properties. While detailed studies specifying the full spectrum of activity against various bacterial and fungal strains are limited, the broader genus Guarea is known to produce a variety of secondary metabolites with antimicrobial potential. These compounds are thought to contribute to the plant's defense against pathogens. Further research is necessary to isolate and characterize the specific antimicrobial effects of prieurianin and to determine its minimum inhibitory concentrations (MICs) against a range of microorganisms.

Antiadipogenic Activity

Prieurianin has demonstrated significant antiadipogenic activity by inhibiting the development of fat cells. In vitro studies using preadipocyte cell lines have shown that prieurianin inhibits both the proliferation of these precursor cells and their differentiation into mature adipocytes. mdpi.comresearchgate.net Furthermore, it can induce either the dedifferentiation or delipidation of already mature adipocytes. mdpi.comresearchgate.net This activity suggests a potential role for prieurianin in modulating fat tissue formation. The molecular mechanisms underlying these effects involve the interference with key signaling pathways that govern adipogenesis.

Antiparasitic Potential

The antiparasitic potential of prieurianin and related limonoids has been recognized, although specific data on the targeted parasites and the potency of this activity are not extensively detailed in the available literature. The Guarea genus, a source of prieurianin, has been investigated for its antiparasitic compounds. The complex structure of prieurianin may allow it to interact with various molecular targets within parasitic organisms, disrupting their life cycles. Further investigations are required to identify the specific parasitic species susceptible to prieurianin and to elucidate its mechanism of antiparasitic action.

Antiproliferative Effects in Select in vitro Cell Lines (e.g., KB3-1 human cervix carcinoma cells)

While the antiproliferative effects of prieurianin have been noted, specific studies on its activity against KB3-1 human cervix carcinoma cells are not available in the reviewed scientific literature. However, the cytotoxic activity of compounds from the Guarea genus has been evaluated against various cancer cell lines. For instance, other compounds isolated from Guarea guidonia have been identified. It is plausible that prieurianin may also exhibit antiproliferative effects against a range of cancer cell lines, but dedicated studies are necessary to confirm its activity and mechanism of action specifically in KB3-1 cells and other cancer types.

Molecular Target Identification and Interaction of Prieurianin

Prieurianin, a degraded limonoid isolated from Guarea trichilioides, has been the subject of research to elucidate its mechanisms of action at the molecular level. Studies have focused on identifying its direct binding partners and understanding how these interactions lead to its observed biological effects. This section details the identified and predicted molecular targets of prieurianin.

Chaperone Protein Hsp47 Binding at the Protein-Collagen Interface

Recent research has put forward a new mechanistic hypothesis for prieurianin's activity centered on its interaction with the chaperone protein Heat shock protein 47 (Hsp47). pnas.org Molecular modeling studies suggest that prieurianin has the capability to form highly stable complexes with Hsp47. pnas.org This interaction is thought to occur specifically at the interface between Hsp47 and collagen. pnas.org

Hsp47 is a collagen-specific chaperone crucial for the proper folding, assembly, and secretion of procollagen (B1174764) molecules in the endoplasmic reticulum. By binding to Hsp47, prieurianin may disrupt this critical chaperone-client relationship, potentially interfering with collagen maturation and transport. This proposed binding of prieurianin to Hsp47 is supported by docking analyses and offers a plausible explanation for some of its biological activities, such as its insecticidal effects. nih.gov The interaction is believed to be analogous to that of another fragmented limonoid, fraxinellone (B1674054), which has also been shown to target Hsp47. pnas.orgnih.gov

Predicted Interactions with α,β-Tubulin Dimer, DNA-Topoisomerase I, and Human Neutrophil Collagenase (MMP-8)

While direct experimental evidence is not yet available, the diverse biological activities of prieurianin and related limonoids have led to predictions of other potential molecular targets. These predictions are often based on computational modeling and structural similarities to other known inhibitors.

α,β-Tubulin Dimer: The α,β-tubulin heterodimer is the fundamental building block of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. While no direct binding assays have been published for prieurianin, its known effects on the actin cytoskeleton have prompted interest in its potential interaction with other cytoskeletal components. pnas.org

DNA-Topoisomerase I: This enzyme plays a critical role in relaxing DNA supercoiling during replication and transcription. It is a known target for various natural product-based anticancer drugs. The complex chemical structure of prieurianin makes it a candidate for interaction with enzymatic targets like topoisomerases, although specific studies are lacking.

Human Neutrophil Collagenase (MMP-8): As a matrix metalloproteinase, MMP-8 is involved in the degradation of extracellular matrix components, particularly collagen. Given the proposed interaction of prieurianin with the collagen-specific chaperone Hsp47, a secondary effect on collagen-degrading enzymes like MMP-8 is a plausible area for future investigation.

| Molecular Target | Predicted Interaction Type | Basis of Prediction | Potential Consequence |

|---|---|---|---|

| α,β-Tubulin Dimer | Non-covalent binding | Structural analogy to other cytoskeletal-targeting natural products | Disruption of microtubule dynamics |

| DNA-Topoisomerase I | Enzyme inhibition | Complex chemical scaffold typical of enzyme inhibitors | Inhibition of DNA replication and transcription |

| Human Neutrophil Collagenase (MMP-8) | Enzyme modulation | Indirect link through collagen processing pathways (via Hsp47) | Alteration of collagen degradation |

Potential Modulators of Protein Trafficking

Prieurianin was independently identified in a chemical genetic screen as "endosidin 1" (ES1), a small molecule that modulates protein trafficking in plants. nih.govpnas.org Specifically, ES1 was found to selectively interfere with endocytosis, the process by which cells internalize molecules by engulfing them. pnas.org

Treatment of plant cells with ES1 leads to the rapid accumulation of specific plasma membrane proteins, such as the auxin transporters PIN2 and AUX1, and the brassinosteroid receptor BRI1, into distinct intracellular compartments. pnas.org These compartments, termed "endosidin bodies," are associated with the trans-Golgi network/early endosome. pnas.org This effect on protein trafficking appears to be selective, as other plasma membrane proteins are unaffected. pnas.org The underlying mechanism is thought to involve the stabilization of the actin cytoskeleton, which in turn affects endosomal trafficking. nih.gov This activity highlights prieurianin's role as a tool for dissecting specific pathways of protein secretion and recycling. pnas.org

Structure Activity Relationships Sar of Prieurianin Type Limonoids

Impact of Structural Modifications on Biological Activity

Alterations to the fundamental scaffold of prieurianin-type limonoids can lead to significant changes in their biological profiles. The core structure, specific rearrangements, and the nature of peripheral functional groups all play critical roles in defining the potency and mechanism of action of these molecules.

Role of Furanolactone Core Structure

The furanolactone core is a defining characteristic of limonoids and is essential for their biological activity. nih.gov In prieurianin-type limonoids, the furan (B31954) ring is a key pharmacophore that directly participates in molecular interactions with biological targets. For instance, in the degraded limonoid fraxinellone (B1674054), which shares a structural resemblance to parts of prieurianin (B1261819), the furan unit is directly implicated in the interaction with the chaperone protein Hsp47. nih.gov By analogy, the furanolactone moiety in prieurianin is believed to be crucial for its binding to protein targets, contributing significantly to its insecticidal and other biological activities. nih.gov The structural integrity of this furan ring is considered essential for maintaining the compound's bioactivity.

Influence of Rearrangements and Fragmentations (e.g., A,B-seco cleavage)

Prieurianin is classified as an A,B-seco-type degraded limonoid, meaning that the A and B rings of the precursor triterpenoid (B12794562) have been cleaved. nih.gov This fragmentation is a key structural feature that differentiates prieurianin-type limonoids from many other classes. The opening of the A and B rings results in spatially close and highly reactive ester appendages. rsc.org These groups can undergo further rearrangements, leading to the formation of diverse and complex ring systems, such as the characteristic 7-oxo-oxepanyl ring in prieurianin. nih.govrsc.org

This rearranged scaffold has a profound impact on biological activity. For example, the A,B-seco cleavage and subsequent formation of the appended 7-oxo-oxepanyl ring in prieurianin create a significantly larger and more complex structure compared to simpler degraded limonoids like fraxinellone. nih.gov This increased structural complexity allows for more extensive interactions with target proteins. Molecular modeling studies have shown that prieurianin can form much more stable complexes with Hsp47 than fraxinellone, a difference attributed to the additional contact points provided by the rearranged ring system. nih.gov

Correlation between Functional Groups and Bioactivity

The specific functional groups attached to the prieurianin scaffold are critical determinants of its biological potency. The highly oxygenated nature of prieurianin, with its various ester, ketone, and ether functionalities, provides multiple points for interaction with biological macromolecules.

Comparative Analysis with Prieurianin Analogs

Comparing the structure and activity of prieurianin with its naturally occurring analogs provides valuable insights into the SAR of this limonoid class. Dregeanin, rohitukin (B1679508), and the simpler degraded limonoid fraxinellone serve as important comparators.

Dregeanin and Rohitukin

Dregeanin and rohitukin are close structural analogs of prieurianin, all belonging to the same family of A,B-seco limonoids. nih.gov They share the same core skeleton but differ in their substitution patterns and oxidation states. These seemingly minor structural variations lead to notable differences in their biological activities.

In terms of insecticidal action, prieurianin is significantly more potent than rohitukin. As an antagonist of the molting steroid hormone 20-hydroxyecdysone (B1671079) in Drosophila melanogaster cells, prieurianin exhibits an ED₅₀ of 10 µM, whereas rohitukin is more than ten times less active with an ED₅₀ of 125 µM. nih.gov This difference in potency can be attributed to their structural nuances, which affect how they fit into and interact with the target receptor.

Molecular modeling studies comparing their interaction with the chaperone protein Hsp47 further illuminate these structure-activity relationships. The calculated empirical energy of interaction (ΔE) indicates that prieurianin forms the most stable complex with Hsp47, followed by dregeanin, and then rohitukin. nih.gov This suggests a higher binding affinity for prieurianin, which correlates with its stronger biological activity in some assays.

| Compound | Key Structural Differences from Prieurianin | 20-hydroxyecdysone Antagonist Activity (ED₅₀) | Calculated Interaction Energy with Hsp47 (ΔE, kcal/mol) |

|---|---|---|---|

| Prieurianin | - | 10 µM | -106.5 |

| Rohitukin | Different substitution and oxidation pattern | 125 µM | -80.1 |

| Dregeanin | Different substitution and oxidation pattern | Data not available | -94.8 |

Fraxinellone and Other Degraded Limonoid Scaffolds

Fraxinellone is a simpler degraded limonoid that lacks the extensive A,B-seco ring cleavage and rearrangement seen in prieurianin. nih.gov It essentially represents a smaller, more rigid scaffold. Despite this structural simplicity, fraxinellone exhibits a range of biological activities, including insecticidal and anticancer effects, and its mechanism often involves interaction with Hsp47. nih.gov

A comparison between prieurianin and fraxinellone highlights the functional importance of the A,B-seco cleavage. The complex, rearranged structure of prieurianin allows for a much higher affinity for the Hsp47 binding site compared to fraxinellone. nih.gov The calculated interaction energy for prieurianin with Hsp47 is approximately 2.5 times more favorable than that of fraxinellone, indicating a significantly more stable complex. nih.gov This enhanced binding affinity is a direct consequence of the additional functional groups and the larger surface area for interaction provided by the opened A and B rings and the subsequent formation of the 7-oxo-oxepanyl ring. nih.gov This demonstrates that while the core furanolactone is a crucial anchor, the elaborate scaffold resulting from fragmentation and rearrangement in prieurianin-type limonoids is key to their high-potency biological activities.

| Feature | Prieurianin | Fraxinellone |

|---|---|---|

| Limonoid Type | A,B-seco-type degraded limonoid | Degraded limonoid |

| Core Structure | Complex, rearranged scaffold with a 7-oxo-oxepanyl ring | Simpler, more rigid tetrahydrobenzofuranone core |

| Calculated Interaction Energy with Hsp47 (ΔE, kcal/mol) | -106.5 | -41.7 |

| Relative Binding Affinity for Hsp47 | High | Moderate |

Prieurianin-type limonoids, a distinct class of tetranortriterpenoids, exhibit a range of biological activities, with research particularly focused on their insecticidal and antifeedant properties. The relationship between the specific structure of these molecules and their biological function is a key area of investigation, revealing how minor chemical modifications can significantly alter their potency.

Prieurianin itself demonstrates notable insecticidal action. nih.gov Studies have shown it antagonizes the activity of the molting steroid hormone 20-hydroxyecdysone in Drosophila melanogaster BII cells. nih.gov This mechanism is crucial for disrupting the normal growth and development of insects. The potency of prieurianin is significantly higher than that of rohitukin, a related naturally occurring prieurianin-type limonoid. In a comparative assay, prieurianin exhibited an ED₅₀ of 10 µM, whereas rohitukin had an ED₅₀ of 125 µM, indicating that the specific structural features of prieurianin are more conducive to this antagonistic activity. nih.gov

| Compound | Structural Type | Observed Biological Activity | Potency/Remarks |

|---|---|---|---|

| Prieurianin | Prieurianin-Type Limonoid | Insecticidal (20-hydroxyecdysone antagonist), Antifeedant | ED₅₀ = 10 µM against 20-hydroxyecdysone activity. nih.gov |

| Rohitukin | Prieurianin-Type Limonoid | Insecticidal (20-hydroxyecdysone antagonist) | Significantly less potent than Prieurianin (ED₅₀ = 125 µM). nih.gov |

| Prieurianin Epoxy Derivative | Prieurianin-Type Limonoid | Antifeedant | Reduces feeding in Helicoverpa armigera larvae. nih.gov |

Naturally Occurring Derivatives and Semi-Synthetic Analogs

The structural diversity of prieurianin-type limonoids is generated by plants of the Meliaceae family, with Guarea trichilioides (also known by its synonym Guarea guidonia) being a notable source. nih.gov Research into the phytochemistry of this species has led to the isolation of both prieurianin itself and a variety of naturally occurring derivatives.

Naturally Occurring Derivatives

Investigations of Guarea guidonia have yielded a number of related limonoids. From the root bark, both prieurianin and its derivative, 14,15β-epoxyprieurianin, have been isolated. mdpi.com More recent phytochemical studies on the stem bark of Guarea guidonia have uncovered previously uncharacterized compounds, including three new A2,B,D-seco-type limonoids and a new mexicanolide. nih.gov The A2,B,D-seco-type limonoids represent a rare structural characteristic, further expanding the chemical diversity of compounds derived from this plant. nih.gov In the seeds of Guarea trichilioides, another distinct limonoid, the mexicanolide-type known as fissinolide, has also been identified. mdpi.com

Other prieurianin-type limonoids found in the broader Meliaceae family include dregeanin and rohitukin, which, along with prieurianin, are considered the three main members of this subgroup. nih.gov

| Compound Name | Limonoid Class | Natural Source (Specifically Mentioned) |

|---|---|---|

| Prieurianin | Prieurianin-Type | Guarea guidonia (root bark) mdpi.com |

| 14,15β-epoxyprieurianin | Prieurianin-Type | Guarea guidonia (root bark) mdpi.com |

| Fissinolide | Mexicanolide-Type | Guarea trichilioides (seeds) mdpi.com |

| Chisomicine D | A2,B,D-seco-type | Guarea guidonia (stem bark) nih.gov |

| Dregeanin | Prieurianin-Type | Meliaceae family nih.gov |

| Rohitukin | Prieurianin-Type | Meliaceae family nih.gov |

Semi-Synthetic Analogs

While direct semi-synthetic modification of the prieurianin molecule is not extensively documented in current literature, significant work on the closely related prieurianin-type limonoid, rohitukine (B1679509), demonstrates the potential for analog development from this chemical scaffold. Structure-activity relationship (SAR) studies performed on rohitukine led to the development of several semi-synthetic analogs, most notably flavopiridol (B1662207). nih.gov

Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs) and has undergone extensive investigation, including clinical trials for various forms of cancer. nih.gov The development of flavopiridol from a naturally occurring prieurianin-type limonoid highlights the value of these natural products as starting points for medicinal chemistry programs. nih.gov Such endeavors can lead to analogs with enhanced biological activity or novel mechanisms of action. This successful modification of the rohitukine structure underscores the potential for creating a diverse library of semi-synthetic analogs based on the prieurianin framework itself, which could be explored for various therapeutic applications.

Advanced Analytical and Computational Methodologies in Prieurianin Research

High-Resolution Spectroscopic Techniques for Elucidation of New Analogs

The isolation and characterization of new prieurianin-type limonoids from Guarea trichilioides heavily rely on high-resolution spectroscopic methods. These techniques provide detailed information about the molecular formula and three-dimensional structure of these complex natural products.

Advanced NMR Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like prieurianin (B1261819). Advanced 2D NMR pulse sequences are routinely employed to unravel the intricate network of proton and carbon atoms within these limonoids. nih.gov

Commonly used 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to establish the spin systems within the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms, providing a map of C-H one-bond connectivities. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing crucial information about the stereochemistry and conformation of the molecule. mdpi.com

The application of these techniques was instrumental in the characterization of new A,B,D-seco-type limonoids isolated from the stem bark of Guarea guidonia (a synonym of Guarea trichilioides). nih.gov The comprehensive analysis of 1D and 2D NMR data allowed for the complete assignment of proton and carbon signals and the determination of the relative configurations of these novel analogs. nih.gov

| NMR Technique | Information Obtained | Application in Prieurianin Research |

|---|---|---|

| COSY | 1H-1H correlations through-bond (J-coupling) | Identification of proton spin systems and connectivity within rings and side chains. |

| HSQC | 1H-13C one-bond correlations | Assignment of protonated carbon signals. |

| HMBC | 1H-13C long-range correlations (2-3 bonds) | Establishing the connectivity of quaternary carbons and linking different structural fragments. |

| NOESY | 1H-1H correlations through-space | Determination of relative stereochemistry and conformational analysis. |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the elemental composition of new natural products with high accuracy. In the study of prieurianin analogs from Guarea trichilioides, HRESIMS has been crucial for establishing the molecular formulas of newly isolated limonoids. nih.gov For instance, the molecular formula of a new A,B,D-seco-type limonoid, chisomicine D, was determined as C₃₂H₃₈O₁₀ based on the sodium adduct ion observed in its HRESIMS spectrum. nih.gov

Furthermore, the fragmentation patterns observed in HRESIMS/MS experiments provide valuable structural information. The subsequent loss of specific side chains, such as a tiglic acid, can be observed, aiding in the structural characterization of the molecule. nih.gov This technique is particularly useful for the initial identification and dereplication of known compounds in crude extracts, as well as for confirming the structures of novel analogs.

Computational Modeling and Docking Studies

Computational approaches have become increasingly important in natural product research, providing insights into the molecular interactions of bioactive compounds and guiding the search for new therapeutic agents.

Prediction of Molecular Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

In the context of prieurianin research, molecular docking has been employed to identify potential biological targets. A study on new limonoids from Guarea guidonia used molecular docking to investigate the interaction of chisomicine D with the heat shock protein 90 (Hsp90). nih.gov The results indicated that this prieurianin analog binds to the C-terminus domain of the chaperone, suggesting a potential mechanism for its observed cytotoxic activity. nih.gov

More recently, molecular modeling studies have proposed that prieurianin itself may target the chaperone protein Hsp47. nih.gov Docking analysis suggested that prieurianin can form a very stable complex with Hsp47 at the protein-collagen interface, with a calculated empirical energy of interaction significantly more favorable than that of the related limonoid fraxinellone (B1674054). nih.gov This interaction with Hsp47 has been hypothesized to be responsible for the insecticidal properties of prieurianin. nih.gov

| Compound | Potential Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Chisomicine D | Hsp90 (C-terminus) | Identified as a client-selective Hsp90 inhibitor. | nih.gov |

| Prieurianin | Hsp47 | Forms a highly stable complex at the protein-collagen interface. | nih.gov |

Elucidation of Structure-Activity Relationships through Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com While a specific QSAR study on prieurianin from Guarea trichilioides has not been reported, this methodology holds significant potential for understanding the structural features that govern its biological effects.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other classes of cytotoxic natural products to elucidate their structure-activity relationships. frontiersin.orgrsc.org These models can identify the regions of a molecule where modifications are likely to enhance or diminish its biological activity, thereby guiding the rational design of more potent analogs. rsc.org For prieurianin and its derivatives, 3D-QSAR could be used to correlate their cytotoxic or insecticidal activities with their three-dimensional structural and electronic properties. This would provide valuable insights for the semi-synthesis of novel, more active compounds.

Image-Based Screening and Chemical Genetic Approaches

High-content screening (HCS) and chemical genetics are powerful tools for discovering new bioactive compounds and elucidating their mechanisms of action. nih.gov

Image-based screening, a key component of HCS, utilizes automated microscopy and image analysis to quantify the effects of compounds on cellular phenotypes. nih.gov Interestingly, prieurianin was initially identified through an image-based screen for chemicals that could modulate the trafficking of proteins to the plasma membrane in plants, where it was named endosidin 1. nih.gov This discovery highlights the utility of phenotypic screening in identifying compounds with specific cellular effects.

Chemical genetic approaches use small molecules to perturb biological pathways in a manner analogous to genetic mutations. wjpsonline.com This can help to identify the molecular targets of bioactive compounds. While specific chemical genetic screens for this compound have not been extensively detailed, the initial discovery of its effect on protein trafficking points to the potential of this approach. nih.gov Further chemical genetic studies could be employed to identify the specific proteins and pathways that are modulated by prieurianin, providing a deeper understanding of its biological activity.

Identification of Cellular Modulators (e.g., Endosidin 1 context)

Prieurianin, a degraded limonoid from plants of the Meliaceae family including Guarea trichilioides, has been instrumental in identifying key cellular modulators through advanced analytical and computational methodologies. A significant breakthrough in understanding its mechanism of action came from a chemical genetic screen for circadian clock effectors in the model plant Arabidopsis thaliana. nih.gov In this screen, prieurianin and its derivative, prieurianin acetate (B1210297), were found to cause a shorter circadian period. nih.gov Independently, prieurianin was identified as a vesicle trafficking inhibitor and named endosidin 1 (ES1). nih.gov This dual identification highlighted its role as a potent modulator of fundamental cellular processes.

Research has demonstrated that the primary effect of prieurianin/endosidin 1 is the stabilization of the actin cytoskeleton. nih.govnih.govmdpi.com It affects actin filament flexibility in vivo, which subsequently reduces the severing and depolymerization of these filaments. nih.gov This stabilization of the actin network is the underlying cause of the observed changes in vesicle trafficking and circadian rhythms. nih.gov Notably, prieurianin's effect is highly conserved, as it also impacts microfilaments in mammalian cells. nih.gov However, it does not alter actin dynamics in vitro, suggesting that its mechanism of action is not through direct interaction with actin but rather through the modulation of actin-associated proteins. nih.gov

The use of ES1 as a chemical tool has allowed for the identification of specific proteins and compartments involved in endocytosis and vesicle trafficking. Treatment with ES1 leads to the rapid aggregation of certain plasma membrane proteins into distinct compartments termed "endosidin bodies". nih.gov These bodies are defined by the presence of the syntaxin (B1175090) SYP61 and the V-ATPase subunit VHA-a1, which are proteins associated with the trans-Golgi network (TGN) and endosomes. nih.gov

Detailed research has identified several key proteins that are affected by and accumulate in these endosidin bodies upon ES1 treatment, providing insight into specific cellular pathways.

Table 1: Cellular Modulators and Components Affected by Prieurianin (Endosidin 1)

| Cellular Component / Protein | Type / Function | Effect of Prieurianin (Endosidin 1) |

|---|---|---|

| Actin Cytoskeleton | Structural Protein Network | Stabilizes actin filaments, reduces flexibility, severing, and depolymerization. nih.govmdpi.com |

| PIN2 | Auxin Efflux Carrier | Accumulates in "endosidin bodies". nih.gov |

| AUX1 | Auxin Influx Carrier | Accumulates in "endosidin bodies". nih.gov |

| BRI1 | Brassinosteroid Receptor | Agglomerates into "endosidin bodies"; ES1 inhibits brassinosteroid-induced gene expression. nih.gov |

| SYP61 | Syntaxin (t-SNARE protein) | A defining marker of "endosidin bodies". nih.gov |

| VHA-a1 | V-ATPase Subunit | A defining marker of "endosidin bodies". nih.gov |

| Rab-A1c GTPase | Actin-Binding Protein | Implicated in the drug's action on endosome trafficking. mdpi.com |

More recent computational studies have proposed an additional molecular target for prieurianin. Molecular modeling suggests that prieurianin may form stable complexes with the chaperone protein Hsp47 at the protein-collagen interface. nih.govresearchgate.net This interaction presents a new mechanistic hypothesis for its broader biological activities, such as its insecticidal properties. nih.gov This line of inquiry suggests that the full scope of prieurianin's cellular modulation may extend beyond the cytoskeleton to include protein folding and chaperone pathways.

Future Perspectives and Research Directions

Delineation of Undefined Mechanisms of Action

Despite exhibiting a range of biological effects, including insecticidal, antimicrobial, and antiparasitic properties, the precise mechanisms of action for prieurianin (B1261819) remain largely ill-defined. nih.govmdpi.com Early studies identified that prieurianin can stabilize the actin cytoskeleton in both plant and mammalian cells. nih.govresearchgate.net This effect is believed to stem from the modulation of the actin network's architecture and dynamics, likely through interference with actin-binding proteins. researchgate.netresearchgate.net

More recently, a compelling new mechanistic hypothesis has emerged. nih.gov Based on the discovery that the related fragmented limonoid fraxinellone (B1674054) targets the chaperone protein Hsp47, molecular modeling studies were conducted. nih.govresearchgate.net These computational analyses suggest that prieurianin can form highly stable complexes with Hsp47 at the protein-collagen interface. nih.govresearchgate.net This interaction with Heat Shock Protein 47 (Hsp47) may account for some of its observed biological activities, such as its insecticidal action. nih.govresearchgate.net

Future research must focus on experimentally validating these hypotheses. Key research questions include:

Which specific actin-binding proteins does prieurianin interact with?

How does this interaction translate to cytoskeleton stabilization at a molecular level?

Does prieurianin directly bind to Hsp47 in biological systems?

What are the downstream consequences of Hsp47 inhibition by prieurianin?

Answering these questions will require a combination of biochemical assays, advanced microscopy, and structural biology techniques to provide a clearer picture of how prieurianin functions.

Table 1: Known and Hypothesized Mechanisms of Prieurianin

| Mechanism of Action | Description | Status | Key Research Focus |

|---|---|---|---|

| Actin Cytoskeleton Stabilization | Modulates the architecture and dynamics of the actin network, likely by interfering with actin-binding proteins. nih.govresearchgate.net | Observed | Identification of specific protein interaction partners and elucidation of the molecular basis of stabilization. |

| Hsp47 Chaperone Inhibition | Proposed to form stable complexes with Hsp47 at the protein-collagen interface, disrupting its function. nih.govresearchgate.netresearchgate.net | Hypothesized | Experimental validation of the prieurianin-Hsp47 binding interaction and its functional consequences. |

Identification of Novel Molecular Targets

The identification of Hsp47 as a potential target for prieurianin opens a new avenue for research into its molecular interactions. nih.gov It is plausible that prieurianin's complex, three-dimensional structure allows it to interact with multiple cellular proteins, contributing to its diverse bioactivities. The search for novel molecular targets is a critical step toward fully understanding its pharmacological profile and exploring its therapeutic potential.

Future research should employ unbiased, large-scale screening approaches to identify additional binding partners. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and thermal proteome profiling could reveal a comprehensive map of the "prieurianin interactome." Identifying these targets is essential for developing new anticancer drugs and other therapeutic agents. nih.gov Once potential targets are identified, their biological relevance must be validated through genetic and pharmacological studies to confirm their role in mediating the effects of prieurianin.

Exploration of Prieurianin-Type Limonoids as Scaffolds for Bioactive Molecule Design

Prieurianin and other degraded limonoids represent complex and highly oxygenated chemical scaffolds that are attractive starting points for medicinal chemistry and drug discovery. mdpi.comresearchgate.net Natural products with such intricate architectures have historically been a rich source for the development of new drugs. nih.gov The unique A,B-seco-type degraded limonoid framework of prieurianin offers a foundation for generating novel molecular structures through synthetic modification. mdpi.com

The strategy of using natural products like limonoids to create libraries of structurally diverse molecules can populate unexplored areas of chemical space, increasing the probability of discovering compounds with novel biological activities. researchgate.net Future efforts in this area should focus on:

Semi-synthesis: Modifying the prieurianin core to create analogues with improved potency, selectivity, or pharmacokinetic properties.

Total Synthesis: Developing synthetic routes to prieurianin and its analogues, allowing for greater structural variation than is possible through modification of the natural product.

Diversity-Oriented Synthesis: Using the limonoid scaffold as a starting point to systematically generate a collection of compounds with high scaffold diversity, which can then be screened for a wide range of biological activities. nih.gov

These approaches could lead to the discovery of new therapeutic agents for various diseases, leveraging the evolutionary-optimized structure of the prieurianin-type limonoid.

Integrative Approaches for Comprehensive Mechanistic Understanding

To build a holistic model of prieurianin's function, future research must move beyond single-target investigations and adopt integrative, systems-level approaches. nih.gov The complexity of biological systems often means that the effects of a compound are not limited to a single protein or pathway but involve a network of interactions.

Integrative omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, global view of the cellular response to prieurianin treatment. nih.gov For example:

Transcriptomics (RNA-seq) can reveal how prieurianin alters gene expression patterns.

Proteomics can identify changes in protein abundance and post-translational modifications.

Metabolomics can uncover shifts in metabolic pathways.

By combining these datasets, researchers can construct detailed network models of prieurianin's mechanism of action. nih.gov This integrative strategy can illuminate the connections between its direct molecular targets and its ultimate physiological effects, explain its polypharmacological profile, and potentially identify novel biomarkers for its activity.

Q & A

Basic Question: What are the established methods for isolating prieurianin from Guarea trichilioides?

Advanced Question : How can extraction protocols be optimized to enhance prieurianin yield while minimizing degradation, and what experimental design principles should guide this process? Methodological Answer :

- Extraction : Common methods include maceration, Soxhlet extraction, and column chromatography using polar solvents (e.g., ethanol or methanol) due to prieurianin’s polarity.

- Optimization : Use factorial design (e.g., Box-Behnken or central composite design) to test variables like solvent ratio, temperature, and extraction time. Monitor degradation via HPLC-MS and validate stability under varying conditions .

- Data Validation : Include negative controls (e.g., solvent-only extracts) and replicate experiments to ensure reproducibility .

Basic Question: What biological activities have been reported for prieurianin?

Advanced Question : How can researchers reconcile contradictory data on prieurianin’s cytotoxicity across studies (e.g., varying IC50 values in cancer cell lines)? Methodological Answer :

- Data Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design disparities. Key variables include cell line specificity, culture conditions, and compound purity (>95% by NMR/HPLC) .

- Meta-Analysis : Systematically compare protocols from primary literature, noting differences in assay endpoints (e.g., MTT vs. apoptosis markers) and statistical power .

Basic Question: What mechanisms of action have been proposed for prieurianin?

Advanced Question : How can researchers validate hypothesized molecular targets (e.g., microtubule disruption) using orthogonal assays? Methodological Answer :

- In Silico Modeling : Use molecular docking simulations to predict binding affinities for tubulin or other targets, followed by SPR (surface plasmon resonance) for kinetic validation .

- In Vitro/In Vivo Correlations : Combine immunofluorescence (microtubule morphology) with phenotypic assays (cell cycle arrest). Validate in vivo using xenograft models with pharmacokinetic profiling to confirm bioavailability .

Basic Question: How do researchers address inconsistencies in prieurianin’s reported solubility and stability?

Advanced Question : What methodological strategies can mitigate batch-to-batch variability in natural product research? Methodological Answer :

- Standardization : Characterize each batch via LC-HRMS, 1H/13C NMR, and DSC (differential scanning calorimetry) to confirm structural integrity .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with UPLC monitoring. Use DOE (design of experiments) to identify critical degradation factors .

Basic Question: What are the challenges in formulating prieurianin for in vivo studies?

Advanced Question : How can nanocarrier systems (e.g., liposomes, PLGA nanoparticles) improve prieurianin’s bioavailability, and what metrics should guide formulation optimization? Methodological Answer :

- Formulation Screening : Test encapsulation efficiency (UV-Vis spectrophotometry) and release kinetics (dialysis bag method) across pH gradients .

- In Vivo Metrics : Prioritize AUC (area under the curve) and Cmax in pharmacokinetic studies, paired with toxicity profiling (ALT/AST levels, histopathology) .

Basic Question: How is prieurianin’s structure-activity relationship (SAR) studied?

Advanced Question : What computational and synthetic approaches are used to elucidate critical functional groups for bioactivity? Methodological Answer :

- SAR Workflow :

- In Silico SAR : Perform DFT (density functional theory) calculations to map electrostatic potentials and H-bonding sites.

- Semi-Synthesis : Derivatize prieurianin (e.g., acetylation, glycosylation) and test analogs in bioassays .

- Crystallography : Co-crystallize prieurianin with putative targets (e.g., tubulin) for X-ray diffraction analysis .

Basic Question: What analytical methods are recommended for quantifying prieurianin in complex matrices?

Advanced Question : How can researchers validate a novel UPLC-MS/MS method for prieurianin quantification against FDA/ICH guidelines? Methodological Answer :

- Validation Parameters : Assess linearity (R² > 0.995), LOD/LOQ (signal-to-noise ≥ 3/10), precision (RSD < 5%), and matrix effects (post-column infusion) .

- Cross-Validation : Compare results with orthogonal methods (e.g., ELISA) and participate in inter-laboratory round-robin trials .

Basic Question: What ecological roles of prieurianin in Guarea trichilioides have been hypothesized?

Advanced Question : How can multi-omics (transcriptomics, metabolomics) clarify prieurianin’s biosynthetic pathways and ecological functions? Methodological Answer :

- Omics Integration :

- Gene Clustering : Use antiSMASH or PRISM to predict biosynthetic gene clusters .

Basic Question: How does prieurianin compare to structurally related limonoids in bioactivity?

Advanced Question : What statistical frameworks (e.g., PCA, OPLS-DA) can differentiate prieurianin’s unique mechanistic profile from analogs? Methodological Answer :

- Multivariate Analysis : Apply PCA to NMR/MS datasets to cluster compounds by bioactivity. Use OPLS-DA to identify spectral regions (e.g., δ 2.5–3.5 ppm) linked to cytotoxicity .

- Network Pharmacology : Construct interaction networks (Cytoscape) to map target-pathway disparities between prieurianin and limonoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.